3-(4-(N,N-diisobutylsulfamoyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-(N,N-diisobutylsulfamoyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
The synthesis of 3-(4-(N,N-diisobutylsulfamoyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzofuran core, followed by the introduction of the benzamido and sulfamoyl groups. Reaction conditions may vary, but common methods include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzamido Group: This step usually involves the reaction of the benzofuran derivative with a benzoyl chloride derivative under basic conditions.
Introduction of Sulfamoyl Group: The final step involves the reaction of the intermediate compound with N,N-diisobutylsulfamoyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-(4-(N,N-diisobutylsulfamoyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-(N,N-diisobutylsulfamoyl)benzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its antimicrobial and anticancer properties.
Medicine: Due to its potential therapeutic properties, it is studied for its efficacy in treating diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 3-(4-(N,N-diisobutylsulfamoyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological system being studied. For example, in cancer cells, the compound may inhibit cell proliferation by interfering with key signaling pathways .
Comparison with Similar Compounds
3-(4-(N,N-diisobutylsulfamoyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
Properties
IUPAC Name |
3-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-15(2)13-27(14-16(3)4)33(30,31)18-11-9-17(10-12-18)24(29)26-21-19-7-5-6-8-20(19)32-22(21)23(25)28/h5-12,15-16H,13-14H2,1-4H3,(H2,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDONWJAIFAKQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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